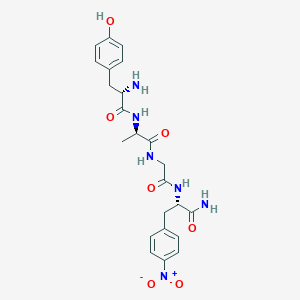

L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-4-nitro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Phenylalaninamid, L-Tyrosyl-D-Alanylglycyl-4-nitro- ist ein komplexes Peptidderivat, das mehrere Aminosäuren und eine Nitrogruppe kombiniert.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Phenylalaninamid, L-Tyrosyl-D-Alanylglycyl-4-nitro- erfolgt typischerweise durch stufenweise Kupplung von Aminosäuren unter Verwendung von Festphasen-Peptidsynthese (SPPS)-Techniken. Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein festes Harz, gefolgt von der sequenziellen Zugabe von geschützten Aminosäuren. Jeder Kupplungsschritt wird durch Aktivierungsmittel wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) erleichtert. Nach der Assemblierung der Peptidkette wird das Endprodukt unter Verwendung von Trifluoressigsäure (TFA) vom Harz abgespalten und entschützt .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann eine großtechnische SPPS oder eine Lösungsphasensynthese umfassen. Die Wahl des Verfahrens hängt von der gewünschten Ausbeute und Reinheit ab. Die Lösungsphasensynthese kann für die Produktion großer Mengen von Vorteil sein, während SPPS eine höhere Reinheit und einfachere Reinigung bietet .

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Phenylalaninamid, L-Tyrosyl-D-Alanylglycyl-4-nitro- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Die Peptidbindungen können unter sauren oder basischen Bedingungen hydrolysiert werden.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) können verwendet werden.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind übliche Reduktionsmittel.

Substitution: Nitrierung kann mit Salpetersäure (HNO3) und Schwefelsäure (H2SO4) durchgeführt werden .

Hauptprodukte

Oxidation: Bildung von Nitroso- oder Aminoderivaten.

Reduktion: Spaltung von Peptidbindungen unter Bildung einzelner Aminosäuren.

Substitution: Einführung verschiedener funktioneller Gruppen in die aromatischen Ringe .

Wissenschaftliche Forschungsanwendungen

L-Phenylalaninamid, L-Tyrosyl-D-Alanylglycyl-4-nitro- hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung der Peptidsynthese und -modifikation verwendet.

Biologie: Untersucht für seine Rolle bei Protein-Protein-Wechselwirkungen und Enzym-Substrat-Spezifität.

Wirkmechanismus

Der Wirkmechanismus von L-Phenylalaninamid, L-Tyrosyl-D-Alanylglycyl-4-nitro- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an aktive Zentren binden und so die Konformation und Aktivität des Zielproteins verändern. Diese Wechselwirkung kann verschiedene biochemische Stoffwechselwege modulieren und zu Veränderungen in den Zellfunktionen führen .

Wirkmechanismus

The mechanism of action of L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-4-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the conformation and activity of the target protein. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Phenylalanin: Eine Vorläuferaminosäure mit ähnlichen aromatischen Eigenschaften.

L-Tyrosin: Eine weitere aromatische Aminosäure mit einer Hydroxylgruppe.

D-Alanin: Ein Bestandteil der bakteriellen Zellwände, der sich in der Stereochemie unterscheidet.

Glycin: Die einfachste Aminosäure, die oft als Spacer in der Peptidsynthese verwendet wird.

Einzigartigkeit

L-Phenylalaninamid, L-Tyrosyl-D-Alanylglycyl-4-nitro- ist einzigartig aufgrund seiner Kombination aus mehreren Aminosäuren und einer Nitrogruppe, die ihm einzigartige chemische und biologische Eigenschaften verleiht.

Eigenschaften

Molekularformel |

C23H28N6O7 |

|---|---|

Molekulargewicht |

500.5 g/mol |

IUPAC-Name |

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-3-(4-nitrophenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C23H28N6O7/c1-13(27-23(34)18(24)10-14-4-8-17(30)9-5-14)22(33)26-12-20(31)28-19(21(25)32)11-15-2-6-16(7-3-15)29(35)36/h2-9,13,18-19,30H,10-12,24H2,1H3,(H2,25,32)(H,26,33)(H,27,34)(H,28,31)/t13-,18+,19+/m1/s1 |

InChI-Schlüssel |

AANBPKLRDCDDIW-VMDGZTHMSA-N |

Isomerische SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Kanonische SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[cis-6-Methyl-2-morpholinyl]methanol hydrochloride](/img/structure/B12305962.png)

![2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B12305975.png)

![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12305996.png)

![methyl (3S)-3-(2H-1,3-benzodioxol-5-yl)-3-({[(2S)-1-({bis[(thiophen-2-yl)methyl]carbamoyl}oxy)hexan-2-yl]carbamoyl}amino)propanoate](/img/structure/B12306034.png)

![(2S)-2-{[4-(1H-Indole-3-carbonyl)piperazine-1-carbonyl]amino}-4-(methylsulfanyl)butanoic acid](/img/structure/B12306051.png)

![[4,5-Diacetyloxy-2-(acetyloxymethyl)-6-[(4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl)oxy]oxan-3-yl] 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B12306055.png)